3H-4,8a-Propano-1H-2-benzopyran-1-one,8[2-(3-furanyl)ethyl]hexahydro-4-methyl-7-methylene
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Overview
Description
3H-4,8a-Propano-1H-2-benzopyran-1-one,8[2-(3-furanyl)ethyl]hexahydro-4-methyl-7-methylene is a complex organic compound with a unique structure that includes a benzopyran core, a furan ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-4,8a-Propano-1H-2-benzopyran-1-one,8[2-(3-furanyl)ethyl]hexahydro-4-methyl-7-methylene typically involves multiple steps, including the formation of the benzopyran core and the introduction of the furan ring and other functional groups. Common synthetic routes may involve:
Cyclization Reactions: Formation of the benzopyran core through cyclization of appropriate precursors.
Functional Group Introduction: Addition of the furan ring and other functional groups using reagents such as furfural and various alkylating agents.
Purification: Purification of the final product through techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3H-4,8a-Propano-1H-2-benzopyran-1-one,8[2-(3-furanyl)ethyl]hexahydro-4-methyl-7-methylene can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of functional groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions where functional groups are replaced by other groups using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
3H-4,8a-Propano-1H-2-benzopyran-1-one,8[2-(3-furanyl)ethyl]hexahydro-4-methyl-7-methylene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3H-4,8a-Propano-1H-2-benzopyran-1-one,8[2-(3-furanyl)ethyl]hexahydro-4-methyl-7-methylene involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
3H-2-Benzopyran-3-one, 1,4-dihydro-: A related compound with a similar benzopyran core but different functional groups.
7-Methylcoumarin: Another benzopyran derivative with distinct structural features.
Uniqueness
3H-4,8a-Propano-1H-2-benzopyran-1-one,8[2-(3-furanyl)ethyl]hexahydro-4-methyl-7-methylene is unique due to its specific combination of functional groups and structural elements, which confer distinct chemical and biological properties.
Properties
CAS No. |
57459-42-4 |
---|---|
Molecular Formula |
C21H26O3 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
(1R,2R,6R,7R)-2-[2-(furan-3-yl)prop-2-enyl]-7-methyl-3-methylidene-9-oxatricyclo[5.3.3.01,6]tridecan-10-one |
InChI |
InChI=1S/C21H26O3/c1-14-5-6-18-20(3)8-4-9-21(18,19(22)24-13-20)17(14)11-15(2)16-7-10-23-12-16/h7,10,12,17-18H,1-2,4-6,8-9,11,13H2,3H3/t17-,18-,20+,21-/m1/s1 |
InChI Key |
KRQYBYJLACDKBF-RMVXJAJNSA-N |
Isomeric SMILES |
C[C@@]12CCC[C@@]3([C@@H]1CCC(=C)[C@H]3CC(=C)C4=COC=C4)C(=O)OC2 |
Canonical SMILES |
CC12CCCC3(C1CCC(=C)C3CC(=C)C4=COC=C4)C(=O)OC2 |
Origin of Product |
United States |
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